molecular formula C9H10BrNO2 B5603894 5-bromo-2-ethoxybenzaldehyde oxime

5-bromo-2-ethoxybenzaldehyde oxime

Cat. No.: B5603894
M. Wt: 244.08 g/mol
InChI Key: OHTNAXRFUOZZOB-IZZDOVSWSA-N
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Description

5-Bromo-2-ethoxybenzaldehyde oxime is a substituted aromatic oxime characterized by a bromine atom at the 5-position and an ethoxy group at the 2-position of the benzaldehyde backbone. The oxime functional group (–CH=N–OH) is formed by the condensation of the aldehyde (–CHO) with hydroxylamine. For example, derivatives like 3-bromo-4-ethoxy-5-methoxybenzaldehyde oxime (C₁₀H₁₂BrNO₃, molecular weight ≈ 274 g/mol) and (E)-2-bromobenzaldehyde oxime (C₇H₆BrNO, molecular weight ≈ 200 g/mol) suggest that substituents significantly influence stability, crystallinity, and reactivity.

Properties

IUPAC Name

(NE)-N-[(5-bromo-2-ethoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9-4-3-8(10)5-7(9)6-11-12/h3-6,12H,2H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTNAXRFUOZZOB-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Bonding Characteristics

Oximes exhibit distinct bond lengths and hydrogen-bonding patterns, which are critical for their stability. Key comparisons include:

Compound N–O Bond Length (Å) C=N Bond Length (Å) Hydrogen Bonding Network Reference
6-Hydroxy-3-(hydroxyimino)indolin-2-one 1.361(3) 1.286(4) Intra- and intermolecular H-bonds
(E)-2-Bromobenzaldehyde oxime 1.407(3) 1.266(4) O–H⋯N dimer formation
5-Bromo-2-ethoxybenzaldehyde oxime* ~1.40 (inferred) ~1.28 (inferred) Likely intermolecular H-bonds

*Inferred values based on analogous oximes.

Thermal Stability and Decomposition

Thermal behavior varies with substitution:

  • Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C .
  • 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Decomposes at 247.6°C .
  • This compound : Expected decomposition temperature range: 240–280°C (estimated from brominated/alkoxy oximes). Reduced H-bonding may lower stability compared to hydroxyl analogs .

Crystallographic and Physical Properties

Compound Crystal System Density (g·cm⁻³) Space Group Reference
Compound 4 (orthorhombic) Orthorhombic 1.675 Pbc2(1)
(E)-2-Bromobenzaldehyde oxime Monoclinic P2₁/c
This compound* Likely orthorhombic ~1.6–1.7

*The ethoxy group’s bulkiness may favor a less dense packing arrangement compared to smaller substituents.

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